Pantothenic acid
Overview
Description
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin that is essential for various biological functions. It is a combination of pantoic acid and β-alanine. The name “pantothenic” is derived from the Greek word “pantothen,” meaning “from everywhere,” because it is found in small quantities in almost all foods . This compound is crucial for the synthesis of coenzyme A (CoA), which is vital for cellular energy production and the metabolism of proteins, carbohydrates, and fats .
Mechanism of Action
Target of Action
Pantothenic acid, also known as vitamin B5, primarily targets the synthesis of coenzyme A (CoA) and acyl carrier protein . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis and degradation of proteins, carbohydrates, and fats . Acyl carrier protein is also involved in building fats .
Mode of Action
This compound is incorporated into CoA and protects cells against peroxidative damage by increasing the level of glutathione . It participates in regulating numerous proteins by donating acetyl- and fatty acyl-modifying groups, which alter the location and/or activity of the acylated protein .
Biochemical Pathways
This compound is essential for the biosynthesis of CoA, a universal and essential cofactor involved in a myriad of metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle . It also plays a key role in the formation of ATP from the breakdown of carbohydrates, proteins, fats, and alcohol .
Pharmacokinetics
This compound is absorbed in the intestine and delivered directly into the bloodstream by active transport (and possibly simple diffusion at higher doses) . It is then hydrolyzed in the intestine to coenzyme A . The terminal half-life of this compound averages 225 hours .
Result of Action
The action of this compound results in the production of neurotransmitters, which are chemicals that transmit signals in the brain . It plays a role in the synthesis of acetylcholine, an important neurotransmitter involved in memory and learning . It also plays a role in the production of red blood cells, as well as the maintenance of healthy skin and hair .
Action Environment
This compound is an unstable, highly hygroscopic viscous water and alcohol-soluble oil of light yellow color . It is stable to heat and light . In pharmaceutical preparations, Na+ or Ca2+ salts of the alcohol panthenol are more commonly used because it has an overall higher stability .
Biochemical Analysis
Biochemical Properties
Pantothenic acid plays a crucial role in biochemical reactions, primarily through its involvement in the synthesis of coenzyme A (CoA) and acyl carrier protein . Coenzyme A is essential for the synthesis and degradation of fatty acids, the transfer of acetyl and acyl groups, and various anabolic and catabolic processes . The enzyme pantothenate kinase catalyzes the phosphorylation of this compound to 4’-phosphothis compound, which is the first step in CoA biosynthesis . This process also involves interactions with cysteine and ATP .
Cellular Effects
This compound influences various cellular processes, including energy production, synthesis and degradation of proteins, carbohydrates, and fats . It is essential for the synthesis of acetylcholine, a neurotransmitter, and steroid hormones . This compound also plays a role in cell signaling pathways and gene expression by acting as a precursor to CoA, which is involved in the acetylation of proteins . This acetylation can affect the function, localization, and stability of proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the synthesis of coenzyme A (CoA) . CoA acts as a carrier molecule, allowing the entry of acyl groups into cells, which are then used as substrates in the tricarboxylic acid cycle to generate energy . This compound is phosphorylated by pantothenate kinase to form 4’-phosphothis compound, which is further converted to CoA through a series of enzymatic reactions . This process involves binding interactions with ATP and cysteine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that this compound supplementation can improve wound healing and reduce serum cholesterol levels . Its stability and effectiveness can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to improved growth performance, reduced cholesterol levels, and enhanced wound healing . Excessive doses can also lead to adverse effects such as growth depression and elevated plasma uric acid content . It is important to determine the optimal dosage to avoid toxicity and achieve the desired therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of coenzyme A (CoA) and acyl carrier protein . CoA is essential for the tricarboxylic acid cycle, fatty acid oxidation, and the synthesis of fatty acids, cholesterol, and acetylcholine . This compound is phosphorylated by pantothenate kinase to form 4’-phosphothis compound, which is further converted to CoA through a series of enzymatic reactions .
Transport and Distribution
This compound is absorbed in the intestine and delivered directly into the bloodstream by active transport . It is then distributed throughout the body, with red blood cells carrying it to various tissues . Most this compound in tissues is in the form of CoA, but smaller amounts are present as acyl carrier protein or free this compound . The sodium-dependent multivitamin transporter (SMVT) is involved in the uptake of this compound into cells .
Subcellular Localization
This compound is primarily localized in the cytosol, where it is involved in the synthesis of coenzyme A (CoA) . CoA is then transported to various subcellular compartments, including mitochondria, where it plays a key role in energy metabolism . Protein acetylation, a post-translational modification involving CoA, can regulate the subcellular localization, function, and stability of many signaling molecules, transcription factors, and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantothenic acid can be synthesized through chemical, chemo-enzymatic, and biological routes. The chemical synthesis involves the reaction of pantoic acid with β-alanine under specific conditions . Chemo-enzymatic methods use enzymes to catalyze the reaction, which can be more environmentally friendly but may require expensive catalysts .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Engineered strains of bacteria such as Escherichia coli and Bacillus megaterium are used to produce this compound through fermentation processes . These methods are preferred due to their higher yield and lower environmental impact compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Pantothenic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form panthenol, which is used in cosmetics.
Substitution: Various substitution reactions can occur, leading to the formation of different compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired product but often involve catalysts and specific pH conditions.
Major Products:
Coenzyme A: Formed through biosynthesis involving this compound.
Panthenol: A reduced form used in skincare products.
Scientific Research Applications
Pantothenic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biochemical compounds.
Biology: Essential for the growth and metabolism of cells.
Medicine: Used in the treatment of conditions such as acne, wound healing, and diabetic ulceration.
Industry: Added to animal feed and dietary supplements to ensure adequate nutrition.
Comparison with Similar Compounds
Pantothenic acid is unique among the B vitamins due to its role in the synthesis of coenzyme A. Similar compounds include:
Panthenol: A reduced form of this compound used in cosmetics.
Calcium Pantothenate: A more stable form used in dietary supplements.
Hopantenic Acid: A derivative used in some pharmaceutical applications.
This compound stands out due to its widespread presence in foods and its critical role in energy metabolism and biosynthesis of essential biomolecules.
Properties
IUPAC Name |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKWGTUZJEAQD-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023417 | |
Record name | Pantothenic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; Unstable and extremely hygroscopic; [Merck Index], Solid | |
Record name | Pantothenic acid | |
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Record name | Pantothenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble, Very soluble in water, benzene, ethyl ether, Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform., 1000.0 mg/mL | |
Record name | Pantothenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01783 | |
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Record name | D-Pantothenic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pantothenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Pantothenic acid is incorporated into COENZYME A and protects cells against peroxidative damage by increasing the level of GLUTATHIONE., ... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/, Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles. | |
Record name | Pantothenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01783 | |
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Record name | D-Pantothenic Acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
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Color/Form |
Yellow viscous oil, Viscous oil, Viscous hygroscopic liquid | |
CAS No. |
79-83-4 | |
Record name | (+)-Pantothenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-83-4 | |
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Record name | Pantothenic Acid [BAN] | |
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Record name | Pantothenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01783 | |
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Record name | Pantothenic acid | |
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Record name | D-pantothenic acid | |
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Record name | PANTOTHENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F5HK2737 | |
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Record name | D-Pantothenic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pantothenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195ºC (D-Calcium Pantothenate salt), MELTING POINT: 170-172 °C /CA SALT/, < 25 °C | |
Record name | Pantothenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Pantothenic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pantothenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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